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Compound of Interest

Compound Name: (-)-SHIN1

Cat. No.: B10818768

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, mechanism of
action, and biological impact of SHIN1, a potent inhibitor of serine hydroxymethyltransferase
(SHMT). While the initial query specified the (-)-SHIN1 enantiomer, it is crucial to note that the
biologically active form is the (+)-enantiomer, which is the focus of the vast majority of scientific
literature. The (-)-enantiomer has been shown to be inactive.[1] This document will detail the
development of SHINL, its effects on one-carbon metabolism, and its potential as a therapeutic
agent, particularly in oncology.

Discovery and Development

SHIN1, also known as RZ-2994, was developed from a pyrazolopyran scaffold originally
identified as an inhibitor of plant SHMT.[2] Through optimization for human SHMT1 and
SHMTZ2, researchers identified SHIN1 as a potent dual inhibitor of both the cytosolic (SHMT1)
and mitochondrial (SHMT2) isoforms.[2][3]

Chemical Properties:
e Molecular Weight: 400.48 g/mol
e Formula: C24H24N402

o CAS Number: 2146095-85-2
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Mechanism of Action: Inhibition of One-Carbon

Metabolism

SHIN1 exerts its biological effects through the competitive inhibition of SHMT1 and SHMT2.[3]
These enzymes are critical for one-carbon metabolism, catalyzing the reversible conversion of
serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[4] By blocking this
step, SHIN1 disrupts the production of one-carbon units essential for the biosynthesis of
nucleotides (purines and thymidylate) and other critical cellular processes.[3] This leads to cell
cycle arrest and a reduction in cancer cell proliferation.[3][5]

The inhibition of SHMT by (+)-SHIN1 has been shown to phenocopy the metabolic
consequences of genetic SHMT deletion.[1] Isotope tracing studies have confirmed that (+)-
SHIN1 blocks the production of glycine from serine and its subsequent incorporation into
glutathione and ADP.[2]
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Mechanism of (+)-SHIN1 Action

Quantitative Data on Biological Activity

The inhibitory activity of SHIN1 has been quantified in various assays, demonstrating its high

potency.

Target/Cell Line Assay Type ICso0 Value Reference
Human SHMT1 Biochemical Assay 5nM [61[7]
Human SHMT2 Biochemical Assay 13 nM [6][7]
HCT-116 (wild-type) Cell Growth Inhibition 870 nM [718]
HCT-116 (SHMT2 o

Cell Growth Inhibition ~10-50 nM [1][6][8]
knockout)
8988T (pancreatic o

Cell Growth Inhibition <100 nM [1]
cancer)

Experimental Protocols
Cell Growth Inhibition Assay

This protocol outlines the methodology used to determine the half-maximal inhibitory

concentration (ICso) of SHIN1 on cancer cell lines.
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Seed cells in
96-well plates
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concentrations of SHIN1

( Incubate for 24-72 hours)

Perform cell viability assay
(e.g., CCK-8 or Trypan blue)

Measure absorbance or
count cells to determine viability

Calculate ICso values

Click to download full resolution via product page
Cell Growth Inhibition Assay Workflow

Procedure:

¢ Cell Seeding: Cancer cell lines (e.g., HCT-116) are seeded into 96-well plates at an
appropriate density and allowed to adhere for 24 hours.
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e Compound Treatment: Cells are treated with a serial dilution of SHIN1 (e.g., from 1 nM to
10,000 nM) for a period of 24 to 72 hours.[6]

 Viability Assessment: Cell viability is assessed using a suitable method. For instance, a Cell
Counting Kit-8 (CCK-8) assay can be used to measure metabolic activity, or direct cell
counting with Trypan blue exclusion can be performed.[5][6]

o Data Analysis: The results are used to generate a dose-response curve, from which the 1Cso
value is calculated.

Isotope Tracing Analysis

This protocol is used to trace the metabolic fate of labeled substrates, such as U-13C-serine, to
confirm the on-target effects of SHIN1.

Procedure:

o Cell Culture: Cells are cultured in a medium containing a stable isotope-labeled substrate,
such as U-13C-serine.

o Treatment: Cells are co-incubated with the labeled substrate and either a vehicle control
(DMSO) or SHINL1 (e.g., 5 uM) for a specified period (e.g., 24 hours).[2]

o Metabolite Extraction: Intracellular metabolites are extracted from the cells.

o LC-MS Analysis: The extracted metabolites are analyzed by liquid chromatography-mass
spectrometry (LC-MS) to determine the incorporation of the stable isotope into downstream
metabolites, such as ADP and glutathione.[2]

o Data Interpretation: A reduction in the labeled fraction of downstream metabolites in SHIN1-
treated cells compared to control cells indicates inhibition of the metabolic pathway.

Therapeutic Potential and Limitations

SHIN1 has demonstrated significant anti-proliferative effects in various cancer cell lines,
including colon cancer, pancreatic cancer, and diffuse large B-cell lymphoma.[1][5][8] Its
efficacy is particularly pronounced in cell lines with a metabolic vulnerability related to glycine
import or a reliance on SHMT1.[1] Furthermore, SHIN1 has been shown to act synergistically
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with chemotherapeutic agents like 5-fluorouracil (5-Fu) in preclinical models of gastric cancer.

[5]1°]

Despite its promising in vitro activity, SHIN1 has shown poor in vivo antitumor efficacy, which is
likely due to unfavorable pharmacokinetics and metabolic instability.[8] It is also noted to be
unstable in liver microsome assays.[7] These limitations have spurred the development of next-
generation SHMT inhibitors, such as SHIN2, with improved in vivo properties.[8]

Note on SLFN14

The user's query mentioned the synthesis of (-)-SHIN1 for SLFN14 degradation. Based on the
available scientific literature, there is no established link between SHIN1 and the protein
SLFN14. SLFN14 is identified as an endoribonuclease involved in ribosomal RNA degradation,
and its mutations are associated with inherited thrombocytopenia.[10][11] The mechanism of
action of SHIN1 is confined to the inhibition of SHMT and the disruption of one-carbon
metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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